molecular formula C21H22BrClN4OS B2635164 N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1217097-45-4

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2635164
CAS No.: 1217097-45-4
M. Wt: 493.85
InChI Key: ZGZBBIOOIHEKHY-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The compound’s interaction with these kinases can lead to altered phosphorylation states of target proteins, thereby modulating their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can result in downstream effects on cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced DNA synthesis and cell proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytosolic enzymes and signaling proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride typically involves multiple steps One common method starts with the bromination of benzo[d]thiazole to introduce the bromine atom at the 6-positionThe final step involves the coupling of the diethylaminoethyl group to the benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is investigated for its potential use in drug development, particularly for targeting specific diseases.

    Industry: It is used in the

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4OS.ClH/c1-3-25(4-2)11-12-26(20(27)16-7-5-15(14-23)6-8-16)21-24-18-10-9-17(22)13-19(18)28-21;/h5-10,13H,3-4,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZBBIOOIHEKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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